molecular formula C9H7Cl2NO2 B3139451 2,3-dichloro-N-(2-oxo-ethyl)-benzamide CAS No. 477772-56-8

2,3-dichloro-N-(2-oxo-ethyl)-benzamide

Cat. No. B3139451
CAS RN: 477772-56-8
M. Wt: 232.06 g/mol
InChI Key: CHHHRORKGRQAER-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-oxo-ethyl)-benzamide, also known as 2,3-dichloro-N-ethyl-2-oxobenzoic acid amide, is an organic compound which is widely used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology and pharmacology. It is a derivative of benzamide and has a molecular weight of 181.06 g/mol. It is a white crystalline solid and is soluble in water, ethanol, and methanol. It is also known to be stable under normal storage conditions.

Scientific Research Applications

Antioxidant Activity

Benzamides, a class of compounds similar to “2,3-dichloro-N-(2-oxoethyl)benzamide”, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some synthesized benzamides have shown more effective antioxidant activity compared to standards .

Antibacterial Activity

Benzamides have also been studied for their antibacterial properties . They have been tested in vitro against different bacteria, and some have shown significant antibacterial activity .

Antiviral Activity

Indole derivatives, another class of compounds similar to “2,3-dichloro-N-(2-oxoethyl)benzamide”, have been found to possess antiviral activity . Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.

Anticancer Activity

Both benzamides and indole derivatives have been studied for their anticancer properties . They have been tested in vitro for their growth inhibitory activity against different cancer cell lines .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.

Antimalarial Activity

Indole derivatives have also been found to possess antimalarial activity . This suggests that “2,3-dichloro-N-(2-oxoethyl)benzamide” could potentially be studied for similar applications.

Industrial Applications

Amide compounds, which include benzamides and indole derivatives, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

properties

IUPAC Name

2,3-dichloro-N-(2-oxoethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c10-7-3-1-2-6(8(7)11)9(14)12-4-5-13/h1-3,5H,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHHRORKGRQAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2-oxo-ethyl)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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